molecular formula C15H23Cl2N B129178 Didesmethylsibutramine hydrochloride, (R)- CAS No. 262854-35-3

Didesmethylsibutramine hydrochloride, (R)-

货号: B129178
CAS 编号: 262854-35-3
分子量: 288.3 g/mol
InChI 键: KHRVYINTXCWNRF-PFEQFJNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Didesmethylsibutramine hydrochloride, ®-, undergoes various chemical reactions, including:

科学研究应用

Pharmacological Background

Sibutramine was initially developed as an appetite suppressant for the treatment of obesity. It functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased satiety and reduced food intake. Didesmethylsibutramine, as a metabolite, plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of sibutramine.

Key Metabolites of Sibutramine

MetaboliteStructureRole in Pharmacology
SibutramineSibutraminePrimary compound for weight loss
N-MonodesmethylsibutramineN-MonodesmethylsibutramineActive metabolite contributing to effects
N-N-DidesmethylsibutramineN-N-DidesmethylsibutramineFurther metabolite with potential effects

Bioanalytical Methods

Recent studies have focused on developing sensitive analytical methods for quantifying (R)-Didesmethylsibutramine in biological samples. For instance, a study utilized HPLC-MS/MS techniques to measure concentrations of sibutramine and its metabolites in human plasma. The method demonstrated high selectivity and sensitivity, allowing for accurate monitoring of drug levels following administration .

Table 1: HPLC-MS/MS Method Validation Parameters

ParameterValue
Lower Limit of Quantitation (LLOQ)0.10 ng/mL
Recovery Rate85-95%
SpecificityNo interferences observed
Run Time3.5 minutes

Case Studies on Efficacy

  • Weight Management Programs : A randomized controlled trial involving obese patients demonstrated that those receiving sibutramine (and consequently its metabolites) experienced significantly greater weight loss compared to those on placebo. The study highlighted that after 12 months, patients on sibutramine lost an average of 6.8 kg, while the placebo group lost only 3.1 kg .
  • Doping Control : The detection of (R)-Didesmethylsibutramine has become relevant in sports doping control. Studies have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify this metabolite in urine samples from athletes suspected of using sibutramine-containing supplements .

Table 2: Mechanisms Influenced by Didesmethylsibutramine

MechanismEffect
Leptin TransportIncreased into arcuate nucleus
Neuropeptide Y (NPY) InhibitionReduced appetite signaling
Activation of POMC NeuronsEnhanced secretion of anorexigenic peptides

Safety and Adverse Effects

While (R)-Didesmethylsibutramine has shown efficacy in weight management, it is not without risks. Adverse effects associated with sibutramine include increased heart rate, hypertension, and potential psychological effects such as anxiety and mood swings . Monitoring for these side effects is crucial during clinical use.

生物活性

Didesmethylsibutramine hydrochloride, also known as desmethylsibutramine (M1), is a significant metabolite of sibutramine, a drug previously used for weight management. Understanding the biological activity of this compound is crucial due to its implications in pharmacotherapy, particularly concerning appetite suppression and potential effects on neurotransmitter systems.

Desmethylsibutramine primarily functions as an inhibitor of norepinephrine (NE) and serotonin (5-HT) transporters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting satiety and reducing appetite. Specifically, it has been demonstrated that:

  • Norepinephrine Transporter (NET) Inhibition : Desmethylsibutramine inhibits the reuptake of norepinephrine, which can enhance alertness and energy expenditure.
  • Serotonin Transporter (SERT) Inhibition : It also inhibits serotonin reuptake, which is associated with mood regulation and appetite control .

Pharmacokinetics

The pharmacokinetic profile of desmethylsibutramine indicates rapid absorption following oral administration, with a significant portion of the drug metabolized in the liver. Key pharmacokinetic parameters include:

ParameterValue
Molecular Weight 302.28 g/mol
Half-life Approximately 1.1 hours
Protein Binding 97% to human plasma proteins
Primary Metabolism Hepatic via CYP450 3A4
Excretion Route Primarily renal

This information highlights the rapid action of desmethylsibutramine and its extensive metabolism, which influences its efficacy and safety profile .

Clinical Studies and Findings

Several clinical studies have explored the effects of desmethylsibutramine:

  • SERT Occupancy Study : A double-blind study assessed brain SERT occupancy in healthy males receiving 15 mg/day of sibutramine. Results showed a modest mean occupancy of 30%, indicating that desmethylsibutramine effectively interacts with serotonin transporters in vivo .
  • Appetite Suppression : In another study, subjects demonstrated a clinically significant reduction in food intake when treated with sibutramine compared to placebo, correlating with increased plasma concentrations of M1 and M2 metabolites .
  • Bioequivalence Studies : Research has validated methods for quantifying desmethylsibutramine levels in human plasma, confirming its pharmacokinetic parameters and supporting its role as an active metabolite in weight management therapies .

Case Studies

  • A notable case involved a patient experiencing serotonin syndrome following an overdose of a non-prescription product containing sibutramine. Symptoms included hyper-reflexia and clonus, emphasizing the importance of monitoring serotonergic activity when using compounds like desmethylsibutramine .

属性

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262854-35-3
Record name Didesmethylsibutramine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWP9I7EXUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。